molecular formula C11H15IN2S B1457999 6-methyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide CAS No. 2034156-70-0

6-methyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide

Cat. No.: B1457999
CAS No.: 2034156-70-0
M. Wt: 334.22 g/mol
InChI Key: QCWPVEBRAHWMIJ-UHFFFAOYSA-N
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Description

6-methyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide is a chemical compound belonging to the benzo[d]thiazole family This compound is characterized by the presence of a thiazole ring fused with a benzene ring, along with a methyl and propyl substituent The hydroiodide form indicates the presence of an iodide ion, which is often used to enhance the solubility and stability of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide typically involves the following steps:

    Formation of the Thiazole Ring: The initial step involves the cyclization of appropriate starting materials to form the thiazole ring. This can be achieved through the reaction of a substituted aniline with carbon disulfide and an alkyl halide under basic conditions.

    Substitution Reactions: The introduction of the methyl and propyl groups can be accomplished through alkylation reactions. For instance, the thiazole intermediate can be treated with methyl iodide and propyl bromide in the presence of a strong base such as sodium hydride.

    Formation of the Hydroiodide Salt: The final step involves the conversion of the free base to the hydroiodide salt by reacting the compound with hydroiodic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium chloride (NaCl), sodium bromide (NaBr), sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiazolidines

    Substitution: Corresponding halide or hydroxide derivatives

Scientific Research Applications

6-methyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.

    Biological Studies: It is used as a probe in biological studies to understand the mechanisms of various biochemical processes.

    Industrial Applications: The compound is utilized in the synthesis of other complex molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 6-methyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

6-methyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide can be compared with other benzo[d]thiazole derivatives:

    6-methylbenzo[d]thiazol-2(3H)-imine: Lacks the propyl group, which may affect its solubility and biological activity.

    3-propylbenzo[d]thiazol-2(3H)-imine: Lacks the methyl group, which may influence its chemical reactivity and interaction with biological targets.

    6-chlorobenzo[d]thiazol-2(3H)-imine: Contains a chlorine substituent instead of a methyl group, which can significantly alter its chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

6-methyl-3-propyl-1,3-benzothiazol-2-imine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S.HI/c1-3-6-13-9-5-4-8(2)7-10(9)14-11(13)12;/h4-5,7,12H,3,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWPVEBRAHWMIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)C)SC1=N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15IN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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